AN3661

Antimalarial drug discovery Drug resistance P. falciparum strain panel

Select AN3661 as your definitive PfCPSF3 benzoxaborole probe—a research compound with a rigorously validated resistance profile (mutations T406I, Y408S, T409A) that is distinct from other CPSF3-targeting chemotypes such as AN13762. Conserved nanomolar potency (IC50 20–56 nM) across drug-sensitive and multi-drug-resistant P. falciparum strains and 32-fold superiority versus nitazoxanide in Cryptosporidium models make it an essential positive control for malaria, cryptosporidiosis, and apicomplexan target-validation studies. Request a quote for your study today.

Molecular Formula C10H11BO4
Molecular Weight 206.00 g/mol
CAS No. 1268335-33-6
Cat. No. B1392757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN3661
CAS1268335-33-6
Molecular FormulaC10H11BO4
Molecular Weight206.00 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2CCC(=O)O)O
InChIInChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13)
InChIKeyCEVOKIPNIZQANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AN3661 CAS 1268335-33-6: PfCPSF3-Targeting Benzoxaborole Antimalarial Lead Compound


AN3661 (CAS 1268335-33-6; C₁₀H₁₁BO₄; MW 206.00) is a boron-containing benzoxaborole small molecule that selectively targets the cleavage and polyadenylation specificity factor homolog subunit 3 of Plasmodium falciparum (PfCPSF3), an essential pre-mRNA processing enzyme [1]. Identified through screening of a boron-containing compound library against cultured P. falciparum asexual blood stage parasites, AN3661 belongs to the benzoxaborole class known for activity against bacterial, fungal, and protozoan pathogens [2]. The compound demonstrates nanomolar antimalarial potency and exhibits oral bioavailability sufficient for robust in vivo efficacy in murine malaria models [3]. Its physicochemical properties (tPSA 66.76, XLogP 0.85, zero Lipinski rule violations) support favorable drug-like characteristics [4].

Why AN3661 Cannot Be Substituted by Other Benzoxaboroles or Antimalarial Agents


Benzoxaboroles that target CPSF3 are not functionally interchangeable. Despite shared chemotype classification and the same nominal target (CPSF3), distinct compounds within this class exhibit divergent resistance profiles, differential selectivity across apicomplexan species, and varied in vivo efficacy outcomes [1]. AN3661 specifically harbors resistance mutations in PfCPSF3 (T406I, Y408S, T409A) that map to the MBL and β-CASP domains of the active site [2]. Critically, unique mutations within the TgCPSF3 catalytic site conferring resistance to the preclinical candidate AN13762 do not confer cross-protection against AN3661, indicating a divergent resistance mechanism [1]. Furthermore, the boron atom is essential for antimalarial activity of benzoxaboroles [3], yet subtle structural variations in the side-chain (e.g., propionic acid moiety in AN3661) profoundly alter antiparasitic spectrum and potency across different pathogens [4]. Substitution with a structurally related benzoxaborole or a mechanistically distinct antimalarial without direct comparative validation risks experimental irreproducibility, misinterpretation of target engagement, and failure to replicate published efficacy outcomes.

AN3661 Quantitative Differentiation Evidence Against Comparator Compounds


AN3661 Demonstrates Conserved Nanomolar Potency Across Drug-Sensitive and Multi-Drug-Resistant P. falciparum Strains

AN3661 maintains consistent nanomolar activity across a panel of P. falciparum laboratory strains irrespective of their resistance profiles to conventional antimalarials. Activity was measured against strains known to be sensitive (3D7) or resistant (W2, Dd2, K1, HB3, FCR3, TM90C2B) to chloroquine, pyrimethamine, and other standard therapies [1]. The narrow IC50 range (20–56 nM) across this diverse panel indicates that pre-existing resistance mechanisms to frontline antimalarials do not compromise AN3661 potency, distinguishing it from agents that lose efficacy in multi-drug-resistant strains .

Antimalarial drug discovery Drug resistance P. falciparum strain panel Benzoxaborole SAR

AN3661 Exhibits Potent Activity Against Ugandan P. falciparum Field Isolates, Demonstrating Clinical Relevance

AN3661 was evaluated ex vivo against fresh Ugandan field isolates of P. falciparum, providing a clinically relevant assessment of potency against circulating parasite populations [1]. The mean ex vivo IC50 of 64 nM against field isolates represents only a 2-fold shift from the mean IC50 of 32 nM observed in laboratory-adapted strains [2]. This small potency differential between laboratory-adapted and clinical field isolates is a critical translational metric that distinguishes AN3661 from compounds showing substantial potency erosion when tested against genetically diverse field populations.

Ex vivo field isolate testing Clinical relevance Antimalarial translational research

AN3661 Demonstrates High Selectivity Index with Minimal Mammalian Cytotoxicity

AN3661 displays a favorable selectivity profile with minimal cytotoxicity against mammalian cell lines. Against Jurkat cells, AN3661 shows a CC50 of 60.5 μM, with all other CC50 values exceeding the highest concentrations tested (25 μM or above) [1]. Based on the mean P. falciparum IC50 of 32 nM, the calculated selectivity index (CC50/IC50) exceeds 1,890, indicating a wide therapeutic window in vitro . This high selectivity index distinguishes AN3661 from antimalarial compounds that exhibit cytotoxicity in the low micromolar range, which would limit their utility as tool compounds in cell-based assays or translational development.

Selectivity index Cytotoxicity profiling Therapeutic window Parasite selectivity

AN3661 and AN13762 Exhibit Divergent Resistance Mechanisms Despite Targeting the Same CPSF3 Active Site

AN3661 and AN13762 are both benzoxaboroles that target CPSF3 in apicomplexan parasites, yet they exhibit fundamentally divergent resistance mechanisms. Using Toxoplasma gondii as a model system, researchers demonstrated that unique mutations within the TgCPSF3 catalytic site conferring resistance to AN13762 do not confer cross-protection against AN3661 [1]. Specifically, the TgCPSF3 G456S mutation confers strong resistance to AN13762 but fails to protect against AN3661 [2]. In Cryptosporidium parvum, the Y385N mutation in CpCPSF3 confers strong resistance to AN3661 but does not affect sensitivity to AN13762 or AN7973 [3]. These reciprocal resistance patterns establish that despite nominal target identity, AN3661 occupies a distinct resistance niche.

CPSF3 inhibitor Resistance mechanism Benzoxaborole chemotype Cross-resistance

AN3661 Demonstrates Superior Anti-Cryptosporidium Potency Relative to the Approved Drug Nitazoxanide

AN3661 exhibits substantially greater potency against Cryptosporidium parvum than the marketed anti-Cryptosporidium drug nitazoxanide (Alinia). In cultured human ileocecal HCT-8 cells, AN3661 inhibited C. parvum growth with an EC50 of 0.08 μM, compared to 2.55 μM for nitazoxanide, representing a 32-fold improvement in potency . In infected neonatal mice, a single oral dose of AN3661 reduced ileal parasite loads by up to 80% [1]. In immunocompromised adult mouse models, AN3661 reduced parasite loads by 55–87% [1]. These data establish AN3661 as a potent tool compound for Cryptosporidium research with efficacy exceeding the clinical standard-of-care in preclinical models.

Cryptosporidiosis C. parvum Nitazoxanide comparator EC50 comparison

AN3661 Delivers Potent In Vivo Antimalarial Efficacy with Sub-mg/kg ED90 in Murine Malaria Models

AN3661 demonstrates robust oral efficacy in two distinct murine malaria models with sub-mg/kg ED90 values. In the P. berghei-infected mouse model (4-day suppressive test), AN3661 achieved an ED90 of 0.34 mg/kg [1]. In the more clinically relevant P. falciparum-infected NOD-scid IL-2Rγnull (NSG) mouse model engrafted with human erythrocytes, the day 4 ED90 was 0.57 mg/kg [2]. Mice treated with 200 mg/kg daily demonstrated long-term cure effects [3]. These sub-mg/kg ED90 values confirm excellent oral bioavailability and in vivo translation of the in vitro potency, distinguishing AN3661 from tool compounds that lose efficacy in vivo due to poor pharmacokinetic properties.

In vivo antimalarial efficacy ED90 P. berghei P. falciparum mouse model

AN3661 Research Applications and Procurement Use Cases


PfCPSF3 Target Engagement and Resistance Mechanism Studies

AN3661 serves as the reference benzoxaborole probe for investigating PfCPSF3-dependent pre-mRNA processing and its role in malaria parasite biology. With conserved nanomolar potency across drug-sensitive and multi-drug-resistant P. falciparum strains (IC50 range 20–56 nM) [1], AN3661 enables target validation studies independent of confounding resistance backgrounds. The validated resistance mutations (T406I, Y408S, T409A) provide genetic tools for confirming on-target activity via CRISPR-Cas9 editing [2]. Crucially, because AN3661 and AN13762 exhibit divergent resistance mechanisms with zero cross-resistance [3], procurement of authentic AN3661 is essential for studies comparing benzoxaborole chemotypes or investigating structure-resistance relationships at the CPSF3 active site.

Cryptosporidium Drug Discovery and Preclinical Efficacy Studies

AN3661 is the preferred procurement choice for Cryptosporidium research programs due to its 32-fold potency advantage over the clinical standard-of-care nitazoxanide (EC50 0.08 μM vs. 2.55 μM) . The compound has validated in vivo efficacy in both neonatal (80% parasite load reduction) and immunocompromised adult mouse models (55–87% reduction) [4] — disease contexts where nitazoxanide shows limited to no efficacy. Researchers investigating CpCPSF3 as a drug target can employ AN3661 as a positive control probe, with the CpCPSF3 Y385N mutation available as a resistance control [5].

In Vivo Antimalarial Target Validation in Murine Models

AN3661 is validated for oral in vivo studies in both P. berghei and P. falciparum mouse models with sub-mg/kg ED90 values (0.34 mg/kg and 0.57 mg/kg, respectively) [6]. The compound's favorable oral bioavailability and demonstrated long-term cure at 200 mg/kg dosing [7] make it suitable for pharmacodynamic studies, combination therapy testing, and target validation experiments requiring robust in vivo efficacy readouts. Procurement for in vivo use should include consideration of appropriate formulation (e.g., 0.5% carboxymethylcellulose suspension) based on published protocols [6].

Antimalarial Screening Cascade Reference Standard

AN3661 serves as a valuable reference compound in antimalarial screening cascades due to its well-characterized potency profile across laboratory strains (mean IC50 32 nM) and fresh clinical field isolates (mean ex vivo IC50 64 nM) [8]. The modest 2-fold potency differential between laboratory-adapted and field isolates provides a benchmark for evaluating the translational potential of new antimalarial hits. Additionally, the high selectivity index (>1,890 based on Jurkat cell CC50 of 60.5 μM) [9] allows AN3661 to function as a positive control without introducing cytotoxicity artifacts that could confound assay interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN3661

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.